Cas no 17123-83-0 (1-Morpholino-2-phenylethanone)

1-Morpholino-2-phenylethanone Chemical and Physical Properties
Names and Identifiers
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- 1-Morpholino-2-phenylethanone
- 1-morpholin-4-yl-2-phenylethanone
- 4-(Phenylacetyl)morpholine
- Ethanone, 1-(4-morpholinyl)-2-phenyl-
- N-(Phenylacetyl)morpholine
- Phenylacetic acid, morpholide
- HMS1443H07
- Cambridge id 5117795
- 17123-83-0
- 1-morpholino-2-phenylethan-1-one
- NSC-39224
- IDI1_015772
- SR-01000509929
- NSC39224
- 1-(morpholin-4-yl)-2-phenylethan-1-one
- DTXSID30284831
- SR-01000509929-2
- CCG-42355
- (phenylacetyl)morpholine
- AKOS000491007
- 4-(2-phenylacetyl) morpholine
- Morpholine, 4-(phenylacetyl)-
- SR-01000509929-1
- SCHEMBL1516144
- Maybridge3_004385
-
- Inchi: InChI=1S/C12H15NO2/c14-12(13-6-8-15-9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2
- InChI Key: UOEAKFDLEWRHEY-UHFFFAOYSA-N
- SMILES: O1CCN(C(=O)CC2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 205.11035
- Monoisotopic Mass: 205.110279
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5
- XLogP3: 0.9
Experimental Properties
- Density: 1.137
- Boiling Point: 382.9°C at 760 mmHg
- Flash Point: 185.4°C
- Refractive Index: 1.547
- PSA: 29.54
1-Morpholino-2-phenylethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM163410-5g |
1-morpholino-2-phenylethan-1-one |
17123-83-0 | 95% | 5g |
$359 | 2023-02-18 | |
Chemenu | CM163410-5g |
1-morpholino-2-phenylethan-1-one |
17123-83-0 | 95% | 5g |
$380 | 2021-08-05 | |
Alichem | A019120060-5g |
1-Morpholino-2-phenylethanone |
17123-83-0 | 95% | 5g |
328.00 USD | 2021-06-16 | |
Chemenu | CM163410-1g |
1-morpholino-2-phenylethan-1-one |
17123-83-0 | 95% | 1g |
$118 | 2023-02-18 |
1-Morpholino-2-phenylethanone Related Literature
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
Additional information on 1-Morpholino-2-phenylethanone
Comprehensive Overview of 1-Morpholino-2-phenylethanone (CAS No. 17123-83-0): Properties, Applications, and Industry Insights
1-Morpholino-2-phenylethanone (CAS No. 17123-83-0) is a specialized organic compound widely recognized for its versatile applications in pharmaceutical synthesis, agrochemical research, and material science. This morpholine-derived ketone features a unique molecular structure combining a phenyl group with a morpholine moiety, making it valuable for heterocyclic chemistry and intermediate synthesis. Recent trends in green chemistry and sustainable synthesis have amplified interest in this compound due to its potential as a building block for eco-friendly processes.
The compound's physicochemical properties include a molecular weight of 205.25 g/mol and a characteristic ketone functional group, which enables diverse nucleophilic addition reactions. Researchers frequently explore its role in catalyzed cross-coupling reactions, particularly in pharmaceutical intermediates for APIs (Active Pharmaceutical Ingredients). With the growing demand for precision medicine and small-molecule drugs, 1-Morpholino-2-phenylethanone has gained attention for its utility in constructing chiral scaffolds and bioactive molecules.
In agrochemical applications, this compound serves as a precursor for crop protection agents, aligning with global needs for sustainable agriculture. Its structural flexibility allows modifications to enhance pesticide selectivity while reducing environmental persistence—a key focus in modern agrochemical innovation. Industry reports highlight its compatibility with microwave-assisted synthesis, a technique gaining traction for energy-efficient manufacturing.
From a commercial perspective, CAS No. 17123-83-0 is supplied under strict quality control standards (e.g., HPLC purity >98%), meeting the requirements of GMP-compliant facilities. Analytical techniques like NMR spectroscopy and mass spectrometry are routinely employed for characterization, ensuring batch-to-batch consistency. The compound's stability under inert atmospheres makes it suitable for long-term storage, though recommendations include protection from moisture and light.
Emerging research explores its derivatives in organic electronics, particularly for charge-transport materials in OLEDs. This aligns with the surge in demand for flexible displays and energy-saving technologies. Additionally, computational studies (DFT calculations) predict its potential in metal-organic frameworks (MOFs), a hot topic in materials science forums.
Safety data sheets emphasize standard laboratory handling protocols, including PPE usage and proper ventilation. While not classified as hazardous under current regulations, its biodegradability profile remains an active area of study—a critical consideration for ESG-compliant industries. Regulatory databases like REACH and TSCA list this compound with no significant restrictions, facilitating global trade.
The synthesis of 1-Morpholino-2-phenylethanone typically involves amide coupling or Friedel-Crafts acylation, with recent patents describing improved atom economy methods. Process optimization studies focus on reducing organic solvent waste, responding to the green chemistry metrics demanded by regulatory bodies. These advancements position it as a case study in benign-by-design chemistry.
Market analysts note steady growth in demand, particularly from contract research organizations (CROs) and generic drug manufacturers. Pricing trends reflect fluctuations in morpholine derivatives supply chains, with regional variations observed in North America and Asia-Pacific markets. Custom synthesis services increasingly offer isotope-labeled versions (e.g., 13C or 2H) for metabolic pathway studies.
Academic literature frequently cites this compound in mechanistic studies of enamine chemistry and asymmetric catalysis. Open-access journals have published its crystal structure data (CCDC deposition numbers available), supporting the open science movement. These resources enable structure-activity relationship (SAR) modeling, accelerating drug discovery pipelines.
Future prospects include exploration in continuous flow chemistry systems and photocatalytic transformations—both trending topics in process chemistry circles. With pharmaceutical companies prioritizing lean manufacturing, the compound's role in multistep telescoped syntheses may expand significantly in coming years.
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